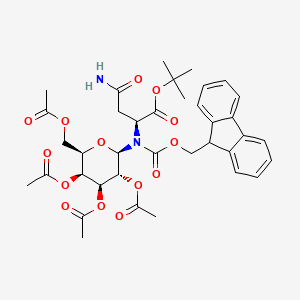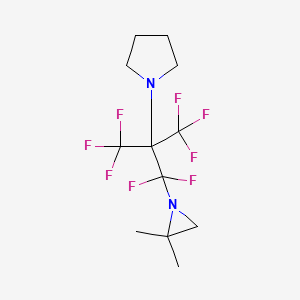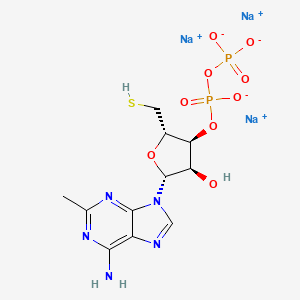
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazolidinone ring is a versatile scaffold in drug design, often used for its ability to interact with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.
-
Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
-
Reduction: : Reduction reactions can target the oxazolidinone ring or the bromophenyl group, potentially yielding amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Imines, oximes.
Reduction: Amines, dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
属性
分子式 |
C11H13BrN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC 名称 |
3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2 |
InChI 键 |
QQGPQBRUSQSJMU-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1CCNC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)



![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)




![1-(1-Methylpyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12841936.png)

